molecular formula C5H13NS B2700060 Methyl[3-(methylsulfanyl)propyl]amine CAS No. 70961-63-6

Methyl[3-(methylsulfanyl)propyl]amine

Cat. No.: B2700060
CAS No.: 70961-63-6
M. Wt: 119.23
InChI Key: BGZYZJSBQPNKKC-UHFFFAOYSA-N
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Description

Methyl[3-(methylsulfanyl)propyl]amine, more commonly known in research and industry as 3-(Methylthio)propylamine (CAS 4104-45-4), is a sulfur-containing primary amine of significant interest in scientific research and development. This compound, with the molecular formula C4H11NS and a molecular weight of 105.20 g/mol, serves as a versatile chemical intermediate and a key ingredient in flavor and fragrance studies . Its primary research value lies in its organoleptic properties; it is described as having a sulfurous, vegetative, and ripe cheesy odor, making it a crucial compound for creating and studying complex flavor profiles, particularly in cheese, seafood, soup, and snack food applications at parts-per-million (ppm) concentrations . As a building block in organic synthesis, its structure, featuring both an amine and a thioether functional group, allows it to participate in various reactions and be incorporated into more complex molecules . Researchers utilize it in the synthesis of specialized chemical entities, such as thiazole derivatives and other heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical research . The compound is a clear, pale yellow to colorless liquid with a boiling point in the range of 169-171 °C at 760 mmHg and a density of approximately 0.958-0.964 g/cm³ at 20°C . It is soluble in alcohol and water . This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is strictly for use in a controlled laboratory setting by qualified professionals. Handle with appropriate personal protective equipment, adhering to all relevant safety regulations. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYZJSBQPNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl[3-(methylsulfanyl)propyl]amine, ¹H and ¹³C NMR are fundamental for structural confirmation, while 2D NMR techniques offer deeper insights into connectivity.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by observing the chemical environment of the hydrogen atoms. The chemical shift (δ) of each proton is influenced by the neighboring atoms, offering clues to the molecule's electronic structure.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule: the S-methyl group (S-CH₃), the N-methyl group (N-CH₃), and the three methylene (B1212753) groups (-CH₂-) of the propyl chain. The proximity of electronegative sulfur and nitrogen atoms will cause the adjacent protons to be deshielded, shifting their signals to a lower field (higher ppm values).

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
S-CH 2.0 - 2.2 Singlet
S-CH ₂- 2.4 - 2.6 Triplet
-CH ₂-CH₂-N 1.7 - 1.9 Quintet
N-CH ₂- 2.5 - 2.7 Triplet
N-CH 2.3 - 2.5 Singlet

Note: This is a predicted data table. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's bonding environment.

The spectrum would show five distinct signals, corresponding to the S-methyl carbon, the N-methyl carbon, and the three methylene carbons of the propyl chain. The carbons directly bonded to the heteroatoms (S and N) will appear at lower fields due to deshielding effects.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C H₃-S 15 - 20
S-C H₂- 30 - 35
-C H₂-CH₂-N 28 - 33
N-C H₂- 50 - 55

| C H₃-N | 35 - 40 |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental 2D NMR data for this compound is not widely available, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene groups in the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign each proton signal to its corresponding carbon signal, for example, linking the N-CH₂ proton signal to the N-CH₂ carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific functional groups.

For this compound, key characteristic absorptions would include N-H stretching (for the secondary amine), C-H stretching from the alkyl groups, C-N stretching, and C-S stretching vibrations.

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak-Medium, Broad
C-H (sp³) Stretch 2850 - 3000 Strong
C-N Stretch 1020 - 1250 Medium
C-S Stretch 600 - 800 Weak-Medium

Note: This is a generalized data table based on characteristic functional group frequencies.

Raman Spectroscopy (FT-Raman and Resonance Raman)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-S stretching vibration would likely produce a more intense signal than in the FT-IR spectrum. The C-C backbone and C-H vibrations would also be clearly visible. Resonance Raman is not typically applied to a molecule of this type unless it is complexed with a chromophore.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a molecule like 3-(Methylthio)propylamine (B146394), soft ionization techniques are typically employed to generate intact molecular ions and controlled fragmentation for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique particularly well-suited for polar molecules like amines, making it an ideal method for the analysis of 3-(Methylthio)propylamine. In positive ion mode, the primary amine readily accepts a proton to form the protonated molecule, [M+H]⁺.

Analysis via liquid chromatography coupled with ESI mass spectrometry (LC-ESI-MS) confirms the molecular weight of the compound. The protonated molecule [M+H]⁺ for 3-(Methylthio)propylamine (C₄H₁₁NS, monoisotopic mass 105.061220 Da) is observed at an m/z of approximately 106.068. nih.gov

Tandem mass spectrometry (MS/MS) of the precursor ion ([M+H]⁺) provides valuable information about the molecule's structure through collision-induced dissociation. The fragmentation pattern reveals characteristic losses and stable fragment ions. Key fragment ions observed for 3-(Methylthio)propylamine are detailed in the table below. nih.gov

Observed m/z Proposed Fragment Ion Formula Proposed Structure Neutral Loss
106.068[C₄H₁₂NS]⁺[CH₃SCH₂CH₂CH₂NH₃]⁺N/A (Precursor Ion)
89.040[C₄H₉S]⁺[CH₃SCH₂CH₂CH₂]⁺NH₃ (Ammonia)
61.011[C₂H₅S]⁺[CH₃S=CH₂]⁺C₂H₇N (Ethylamine)
41.039[C₃H₅]⁺[CH₂=CHCH₂]⁺CH₇NS (Aminomethyl methyl sulfide)

The fragmentation data, particularly the formation of the m/z 61 ion, is characteristic of a methyl thioether moiety, while the loss of ammonia (B1221849) is indicative of a primary amine. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) MS

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique typically reserved for the analysis of large, non-volatile biomolecules such as proteins, peptides, and polymers. For small, relatively volatile molecules like 3-(Methylthio)propylamine, MALDI-MS is not a conventional or preferred method.

The challenges in using MALDI for this compound would include:

Volatility: Small molecules can be lost under the high vacuum conditions of the mass spectrometer.

Matrix Interference: The low mass range of the analyte (< 200 Da) is often obscured by signals from the matrix ions themselves, making data interpretation difficult.

Ionization Efficiency: Efficiently co-crystallizing the small, liquid analyte with the solid matrix can be challenging, leading to poor ionization and low signal intensity.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ESI-MS are far more suitable and are standardly used for the characterization of small amines.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As 3-(Methylthio)propylamine is a liquid at standard conditions, its XRD analysis requires conversion into a crystalline solid. sigmaaldrich.comthegoodscentscompany.com This is typically achieved by forming a salt, such as a hydrochloride (R-NH₃⁺Cl⁻) or hydrobromide, which has a higher melting point and a greater propensity to form high-quality single crystals.

Crystal Structure Determination and Refinement

The process of determining the crystal structure would begin with the synthesis and crystallization of a suitable salt of 3-(Methylthio)propylamine. Once a single crystal of sufficient quality is obtained, the following steps are undertaken:

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern, consisting of thousands of reflection intensities, is collected as the crystal is rotated.

Structure Solution: The collected data is used to determine the unit cell dimensions (the fundamental repeating block of the crystal) and the space group (the symmetry operations of the cell). The phase problem is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process optimizes atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure yields highly precise bond lengths, bond angles, and torsion angles.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

In the crystalline lattice of a 3-(Methylthio)propylamine salt (e.g., hydrochloride), the arrangement of molecules is dictated by a network of intermolecular forces.

Van der Waals Forces: Weaker van der Waals interactions would occur between the aliphatic portions (the propyl chains and methyl groups) of adjacent cations. youtube.com These forces, while less dominant than hydrogen bonding, are crucial for achieving efficient space-filling in the crystal.

π-π Stacking: This type of interaction is not applicable as 3-(Methylthio)propylamine lacks aromatic rings.

Analysis of the crystal structure would involve identifying and quantifying these interactions, providing insight into the stability and properties of the solid state.

Conformational Analysis in the Crystalline State

The propyl chain of 3-(Methylthio)propylamine possesses conformational flexibility due to rotation around the C-S and C-C single bonds. In the liquid or gaseous state, the molecule exists as an equilibrium of various conformers. However, within the rigid, ordered environment of a crystal, the molecule is "locked" into a single, low-energy conformation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the qualitative and quantitative analysis of this compound, ensuring its purity and facilitating its isolation. The selection of a specific method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the complexity of the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amines that may lack the volatility or thermal stability required for gas chromatography. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. chromatographyonline.commdpi.com In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.commdpi.com

Due to the absence of a strong chromophore in many aliphatic amines, direct UV detection can be challenging. sigmaaldrich.com To overcome this, pre-column derivatization is a widely adopted strategy to enhance detection sensitivity and selectivity. sigmaaldrich.comthermofisher.com Reagents that introduce a chromophore or fluorophore into the amine's structure are used. Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenyl isothiocyanate (PITC). thermofisher.compsu.edu The resulting derivatives exhibit strong UV absorption or fluorescence, allowing for trace-level detection. sigmaaldrich.comthermofisher.com

The mobile phase composition, particularly its pH, is a critical parameter. For basic compounds like amines, adjusting the eluent pH to a value well below the analyte's pKa ensures the compound is in its protonated, more polar form, which can influence retention and peak shape. chromatographyonline.com Buffered mobile phases are crucial for maintaining a stable pH and achieving reproducible results. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Amine Analysis

Parameter Condition Source(s)
Column Reversed-Phase C18 or C8 sigmaaldrich.compsu.edu
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with buffer (e.g., phosphate, formate) psu.eduresearchgate.net
Derivatization Reagent Phenyl isothiocyanate (PITC) or Naphthalene-2,3-dicarboxaldehyde (NDA) psu.eduresearchgate.net
Detector UV-Vis or Fluorescence Detector psu.eduresearchgate.net
Flow Rate 0.2 - 1.0 mL/min psu.eduresearchgate.net

| Temperature | Ambient to 40°C | psu.edu |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aliphatic amines can be analyzed by GC, their basicity can lead to interactions with the stationary phase, resulting in poor peak shape and tailing. nih.gov To mitigate these issues, specialized columns, such as the Agilent CP-Volamine column, or columns treated with basic compounds are often used. nih.gov Another effective approach is derivatization, which increases the volatility and reduces the polarity of the amine, leading to improved chromatographic performance. researchgate.net Acylation is a common derivatization technique for primary and secondary amines. researchgate.netjfda-online.com

The presence of a sulfur atom in this compound makes it amenable to detection by sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), which offer high sensitivity and selectivity for sulfur-containing compounds. gasprocessingnews.comgcms.czshimadzu.co.uk This can be particularly advantageous when analyzing complex samples, as it minimizes interference from non-sulfur-containing matrix components. gasprocessingnews.com

For direct analysis without derivatization, headspace GC can be employed, especially for volatile amines in complex matrices. nih.govbaua.de This technique involves heating the sample in a sealed vial to partition the volatile analytes into the headspace, which is then injected into the GC, preventing non-volatile matrix components from contaminating the system. nih.gov

Table 2: Representative GC Conditions for Amine Analysis

Parameter Condition Source(s)
Column Agilent CP-Volamine or similar amine-specific capillary column nih.gov
Carrier Gas Helium sigmaaldrich.com
Injector Temperature 250°C sigmaaldrich.com
Oven Program Temperature gradient (e.g., start at 70°C, ramp to 150°C) nih.gov
Detector Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), or Flame Photometric Detector (FPD) shimadzu.co.uksigmaaldrich.com

| Derivatization | Optional: Acylation (e.g., with trifluoroacetic anhydride) | researchgate.netsigmaaldrich.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. mostwiedzy.pl After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structural confirmation. jfda-online.com Derivatization is often performed prior to GC-MS analysis to improve chromatographic behavior and produce characteristic mass fragments that aid in identification. researchgate.netnih.gov For enhanced sensitivity and selectivity, the MS can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored. mostwiedzy.pl

Table 3: Example GC-MS Parameters for Amine Analysis

Parameter Condition Source(s)
Column ZB-5MS capillary column (30 m × 0.25 mm I.D., 0.25 μm) or equivalent mostwiedzy.pl
Carrier Gas Helium at ~1.0 mL/min mostwiedzy.pl
Oven Program Temperature gradient (e.g., 100°C to 280°C) mostwiedzy.pl
Ionization Mode Electron Ionization (EI) at 70 eV mostwiedzy.pl
MS Analyzer Quadrupole or Ion Trap nih.gov

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | mostwiedzy.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar, non-volatile, or thermally labile compounds. nih.gov The combination of HPLC with MS/MS (tandem mass spectrometry) provides exceptional sensitivity and selectivity. nih.govnih.gov Similar to HPLC, derivatization can be employed to improve chromatographic separation and enhance ionization efficiency in the MS source. nih.govresearchgate.net For instance, derivatization with naphthylisothiocyanate (NIT) has been used for the LC-MS/MS analysis of primary and secondary amines. nih.gov In tandem MS, a precursor ion corresponding to the derivatized analyte is selected and fragmented to produce specific product ions, which are then monitored. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits. nih.govresearchgate.net

Table 4: General LC-MS/MS Parameters for Derivatized Amine Analysis

Parameter Condition Source(s)
Column Reversed-Phase C18 nih.gov
Mobile Phase Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate) nih.gov
Derivatization Reagent Naphthylisothiocyanate (NIT) or p-toluenesulfonyl chloride nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), positive mode researchgate.net

| MS Analysis Mode | Selected Reaction Monitoring (SRM) | nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations for Methyl[3-(methylsulfanyl)propyl]amine would involve methods like B3LYP or M06-2X, which have proven effective for organic molecules containing nitrogen and sulfur. nih.govmdpi.com

Geometry Optimization and Energetic Stability

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, this process would calculate the bond lengths, bond angles, and dihedral angles that result in the global energy minimum on the potential energy surface.

The stability of the molecule is directly related to this optimized geometry. Key structural parameters that would be determined include:

C-N, C-S, C-C, C-H, N-H, and S-C bond lengths: These values would reflect the hybridization and electronic environment of the bonded atoms.

Bond angles (e.g., C-N-C, C-S-C): These define the molecule's shape and are influenced by lone pairs and steric hindrance.

Studies on similar molecules, such as various amines and thioethers, show that DFT methods can accurately predict these parameters. mdpi.comnih.gov The energetic stability of different conformers (isomers resulting from rotation around single bonds) could also be assessed to identify the most predominant structure under given conditions. researchgate.net

Interactive Data Table: Predicted Optimized Geometrical Parameters (Illustrative) Note: This table is illustrative, as specific computational data for this molecule is not available in the searched literature. The values are based on typical bond lengths and angles for similar functional groups.

Vibrational Frequency Calculations and Spectral Assignment

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. scirp.org

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically a sharp band in the 3300-3500 cm⁻¹ region for secondary amines.

C-H stretching: Multiple bands in the 2800-3000 cm⁻¹ region from the methyl and propyl groups. chalcogen.ro

CH₂ bending (scissoring): Around 1450-1470 cm⁻¹. scirp.org

C-N stretching: Found in the 1000-1300 cm⁻¹ range. dtic.mil

C-S stretching: Weaker bands typically observed between 600-800 cm⁻¹.

Potential Energy Distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecule's dynamics. nih.gov A comparison of theoretical spectra with experimental data, if available, allows for a comprehensive structural confirmation. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, the following features would be expected:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They would be located around the hydrogen atoms, especially the one attached to the nitrogen (the amine proton).

Neutral Regions (Green): Areas with intermediate potential, typically found around the carbon backbone.

The MEP surface reveals the molecule's size, shape, and sites of chemical reactivity based on electrostatic interactions. nih.govresearchgate.net

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: This orbital acts as the electron donor. For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, reflecting the location of the non-bonding lone pair electrons, which are the most easily donated. researchgate.net

LUMO: This orbital acts as the electron acceptor. The LUMO would likely be distributed across the σ* (antibonding) orbitals of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap implies higher kinetic stability.

Analysis of similar aliphatic amines and thioethers indicates that the presence of heteroatoms like nitrogen and sulfur tends to raise the HOMO energy, making the molecule a better electron donor. researchgate.netmdpi.com

Interactive Data Table: Predicted FMO Properties (Illustrative) Note: This table is illustrative. Actual energy values require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including bonding interactions and charge distribution. q-chem.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with classical chemical intuition. wisc.eduwisc.edu

For this compound, NBO analysis would quantify:

Natural Atomic Charges: It would calculate the charge on each atom, showing that the nitrogen and sulfur atoms are electronegative (possess a partial negative charge), while the attached hydrogen and carbon atoms are more electropositive. wisc.edu

Hybridization: The analysis would describe the hybridization of each atom's orbitals (e.g., sp³ for the carbons and nitrogen). joaquinbarroso.com

Donor-Acceptor Interactions: NBO analysis can identify stabilizing interactions, such as hyperconjugation, by quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. A key interaction would likely be the donation from the nitrogen or sulfur lone pairs into neighboring antibonding orbitals (e.g., σ* C-H or σ* C-C). The energy associated with these interactions (E(2)) indicates their stabilizing effect. wisc.edu

This analysis provides a rigorous, quantitative basis for understanding the molecule's electronic structure, bonding character, and intramolecular interactions. researchgate.net

Prediction of Molecular Reactivity and Quantum Chemical Descriptors

The reactivity of a molecule can be predicted using quantum chemical descriptors derived from methods like Density Functional Theory (DFT). nih.gov These descriptors provide insight into the molecule's stability and its propensity to participate in chemical reactions.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry of this compound. researchgate.net From the optimized structure, various global and local reactivity descriptors can be calculated. rasayanjournal.co.in

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. rasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η). rasayanjournal.co.in

A hypothetical data table for such descriptors, based on a DFT calculation, would be structured as follows:

DescriptorSymbolValue (Arbitrary Units)
HOMO EnergyEHOMOValue
LUMO EnergyELUMOValue
Energy GapΔEValue
Ionization PotentialIValue
Electron AffinityAValue
ElectronegativityχValue
Chemical HardnessηValue
Chemical SoftnessSValue
Electrophilicity IndexωValue

Note: The values in this table are placeholders as specific computational studies for this compound are not available.

Local Reactivity Descriptors: To identify specific reactive sites within the this compound molecule, local descriptors such as Fukui functions or a Molecular Electrostatic Potential (MEP) map would be calculated. The MEP map visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rasayanjournal.co.in For this compound, one would expect the nitrogen atom of the amine group and the sulfur atom to be nucleophilic centers.

Conformation Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and reactivity. For a flexible molecule like this compound, with several rotatable single bonds, multiple conformers (spatial arrangements of atoms) can exist.

A computational study would involve a systematic scan of the Potential Energy Surface (PES). q-chem.com This is typically done by rotating the molecule around its key dihedral angles (e.g., C-C-C-N, C-C-S-C) in discrete steps and calculating the energy at each step, while optimizing the rest of the molecular geometry. youtube.comrogue-scholar.org Such "relaxed" PES scans identify low-energy conformers (local minima on the PES) and the transition states that connect them. q-chem.com

The results of a conformational analysis would typically include:

The geometries of all stable conformers.

The relative energies of these conformers, indicating their population at a given temperature.

The energy barriers for interconversion between conformers.

For this compound, key dihedral angles to be scanned would be along the propyl chain and around the C-S and C-N bonds. The analysis would reveal the most stable arrangement of the methyl, methylsulfanyl, and amine groups.

A hypothetical data table summarizing the findings of a conformational analysis might look like this:

ConformerDihedral Angle 1 (°C-C-C-N)Dihedral Angle 2 (°C-C-S-C)Relative Energy (kcal/mol)
1 (Global Minimum)ValueValue0.00
2ValueValueValue
3ValueValueValue

Note: The values in this table are placeholders as specific conformational analysis studies for this compound are not available.

Plotting the energy as a function of one or two dihedral angles generates a Potential Energy Surface map, which provides a visual representation of the conformational landscape, showing the energy wells of stable conformers and the mountain passes of transition states. researchgate.net

Reactivity and Reaction Mechanisms

Nucleophilic Properties of the Amine Functionality

The chemical reactivity of Methyl[3-(methylsulfanyl)propyl]amine is significantly influenced by the presence of its secondary amine functionality. Amines are well-established nucleophiles in organic chemistry due to the lone pair of electrons on the nitrogen atom. The nucleophilicity of an amine is a measure of its ability to donate this electron pair to an electrophile, forming a new covalent bond.

Several factors govern the nucleophilic character of the amine group in this molecule. As a secondary amine, its nucleophilicity is generally greater than that of primary amines like ammonia (B1221849), a trend attributed to the electron-donating inductive effect of the alkyl groups (the methyl and the 3-(methylsulfanyl)propyl groups) attached to the nitrogen. masterorganicchemistry.com These alkyl groups increase the electron density on the nitrogen atom, making it a more potent nucleophile. quora.com

However, the nucleophilicity is also sensitive to steric effects. masterorganicchemistry.com While the methyl and propyl groups are relatively small, they do create more steric hindrance than the hydrogen atoms of a primary amine, which can affect the rate of reaction with bulky electrophiles. In general, for a given solvent, the trend of nucleophilicity follows the order: ammonia < primary amines < secondary amines. masterorganicchemistry.com Tertiary amines can be an exception to this trend; although they have three electron-donating groups, they are often more sterically hindered, which can reduce their nucleophilicity compared to secondary amines. masterorganicchemistry.com

When this compound acts as a nucleophile, it typically reacts at the nitrogen atom to form a new bond with an electrophilic center, such as the carbon atom of a carbonyl group or an alkyl halide. The distinction between basicity and nucleophilicity is crucial; basicity refers to the amine's reaction with a proton (H+), whereas nucleophilicity describes its reaction with other electrophiles. masterorganicchemistry.com While stronger bases are often stronger nucleophiles, this correlation is not universal, especially when steric hindrance becomes a significant factor. masterorganicchemistry.com

General Trends in Amine Nucleophilicity
Amine TypeRelative NucleophilicityGoverning Factors
Primary (e.g., NH₃)LowerFewer electron-donating groups, less steric hindrance.
Secondary (e.g., this compound)HigherIncreased electron density from two alkyl groups, moderate steric hindrance.
Tertiary (e.g., Triethylamine)VariableHighest electron density, but can be significantly impacted by steric hindrance.

Reactivity of the Thioether Moiety (e.g., Oxidation, Coordination Chemistry)

The thioether (or sulfide) moiety, -S-CH₃, is another key reactive center in the this compound molecule. Thioethers are known to undergo oxidation reactions and can act as ligands in coordination chemistry.

Oxidation: The sulfur atom in the thioether group can be readily oxidized by various oxidizing agents. The oxidation state of sulfur can be progressively increased, typically forming sulfoxides and then sulfones. This reactivity is particularly relevant in the context of reactive oxygen species (ROS). nih.gov

Oxidation to Sulfoxide (B87167): A common reaction involves the oxidation of the thioether to a sulfoxide. This transformation has been widely studied, for instance, in the oxidation of the amino acid methionine. mdpi.com

Oxidation to Sulfone: Further oxidation of the sulfoxide yields a sulfone.

The choice of oxidant and reaction conditions determines the product. For example, hydrogen peroxide (H₂O₂) is a common oxidant, but kinetic studies show that its reaction with thioethers under near-physiological conditions can be very slow, with half-lives potentially on the scale of hundreds of hours. nih.gov In contrast, other ROS like hypochlorite (B82951) (HOCl) can oxidize thioethers at a much faster rate, with reactions occurring in seconds to minutes. nih.gov For comparison, the second-order rate constant for the oxidation of the thioether in methionine by H₂O₂ is approximately 2 x 10⁻² M⁻¹s⁻¹, whereas the rate constant for its oxidation by hypochlorite is about 3.7 x 10⁸ M⁻¹s⁻¹. nih.gov

Coordination Chemistry: The sulfur atom of the thioether group possesses lone pairs of electrons, allowing it to act as a soft Lewis base and coordinate to metal ions. Thioethers are known to form stable complexes with soft metal ions such as palladium(II), platinum(II), silver(I), and mercury(II). The ability of both the nitrogen of the amine and the sulfur of the thioether to coordinate to metals makes this compound a potential bidentate ligand, capable of forming chelate rings with a metal center. The stability and structure of such complexes would depend on the metal ion, the solvent, and the steric and electronic properties of the ligand.

Intramolecular Interactions and Their Influence on Reactivity (e.g., Sulfur-Nitrogen Bond)

The propyl chain separating the amine and thioether functionalities allows for the possibility of intramolecular interactions, which can significantly influence the molecule's conformation and reactivity. A key interaction that has been studied in similar molecules is the formation of a through-space bond between the sulfur and nitrogen atoms, particularly in the radical cation state. electronicsandbooks.com

In the radical cation of 3-(methylthio)propylamine (B146394) (a primary amine analogue), a two-center, three-electron (2c/3e) bond forms between the sulfur and nitrogen atoms (S∴N). electronicsandbooks.com This intramolecular bond is a result of the exchange of unpaired electrons between the sulfur and nitrogen radical sites, forming a σ²σ* bond. electronicsandbooks.com This interaction is strong enough to be detected spectroscopically, with a characteristic S∴N stretching vibration observed in Raman scattering experiments at 288 cm⁻¹. electronicsandbooks.com The formation of this bond stabilizes the radical cation and dictates its subsequent reactivity. The equilibrium S-N separation in this bonded radical is estimated to be around 2.5 Å. electronicsandbooks.com

While this specific S∴N three-electron bond is a feature of the radical cation, non-bonding intramolecular interactions between the sulfur and nitrogen atoms can also occur in the neutral molecule. nih.gov These weaker interactions, such as dipole-dipole or van der Waals forces, can influence the molecule's preferred conformation, potentially bringing the sulfur and nitrogen atoms into proximity. This conformational preference can, in turn, affect the accessibility of the lone pairs on both heteroatoms and thus modulate their nucleophilicity and coordination behavior.

Radical Chemistry and Oxidative Transformations

The presence of both an amine and a thioether group makes this compound susceptible to radical chemistry and oxidative transformations, particularly by highly reactive species like the hydroxyl radical (•OH). electronicsandbooks.com

Studies on the closely related 3-(methylthio)propylamine (3-MTPA) show that the •OH radical reacts rapidly, primarily by addition to the sulfur atom. electronicsandbooks.com This initial step is followed by intramolecular hydrogen abstraction and the elimination of a water molecule, leading to the formation of the radical cation (3-MTPA•⁺). electronicsandbooks.com This radical cation is stabilized by the intramolecular S∴N bond discussed previously. electronicsandbooks.com

The general mechanism for the one-electron oxidation of thioethers by •OH radicals involves two main pathways: mdpi.com

H-atom abstraction: The radical can abstract a hydrogen atom from a carbon adjacent to the sulfur atom, forming an α-thioalkyl radical.

Radical addition: The radical can add to the sulfur atom, forming a sulfuranyl radical adduct, which can then undergo further reactions like intramolecular cyclization or elimination.

In the case of 3-MTPA, the reaction with •OH radicals favors addition at the sulfur site, which ultimately leads to the cyclized radical cation stabilized by the S∴N bond. electronicsandbooks.com The presence of the amine group in close proximity plays a crucial role in directing the reaction pathway following the initial oxidative event at the sulfur center. Other oxidative species, such as peroxyl radicals, can also react with thioether-containing compounds, typically leading to chain termination in radical oxidation processes. researchgate.net

Reaction Kinetics and Thermodynamic Studies

Kinetic studies of molecules similar to this compound provide quantitative insight into their reactivity. The reaction of the hydroxyl radical with the protonated form of 3-(methylthio)propylamine in aqueous solution is extremely fast, occurring at a diffusion-controlled rate.

Selected Kinetic Data for Reactions of Related Sulfur and Amine Compounds
ReactionSpeciesRate ConstantReference
•OH radical reactionAmine-protonated 3-(methylthio)propylamine8.3 × 10⁹ M⁻¹s⁻¹ electronicsandbooks.com
Formation of radical cation (from •OH adduct)3-(methylthio)propylamine9.4 × 10⁷ s⁻¹ electronicsandbooks.com
Oxidation by H₂O₂Methionine thioether2 × 10⁻² M⁻¹s⁻¹ nih.gov
Oxidation by HypochloriteMethionine thioether3.7 × 10⁸ M⁻¹s⁻¹ nih.gov
Oxidation by •OH radical (calculated)3-Methyl-2-butene-1-thiol6.1 × 10⁻¹¹ cm³molecule⁻¹s⁻¹ nih.gov

The data clearly show that radical reactions involving the sulfur moiety are extremely rapid. The rate constant for the formation of the radical cation from the initial •OH adduct (9.4 × 10⁷ s⁻¹) highlights the efficiency of the intramolecular process that leads to the stabilized S∴N bonded species. electronicsandbooks.com

Thermodynamic studies, while not extensively reported for this compound itself, are crucial for understanding reaction equilibria. For instance, vapor-liquid equilibrium (VLE) data have been measured for related amino-alcohols and diamines to evaluate their potential in applications like CO₂ capture. researchgate.net Such studies provide information on volatility and intermolecular forces. Theoretical calculations on similar organosulfur compounds have been used to determine the thermochemical parameters (enthalpy, entropy, and Gibbs free energy) for various reaction pathways, such as H-abstraction versus •OH addition, helping to predict the most favorable reaction channels under different conditions. nih.gov

Biochemical and Biomolecular Contexts

Role as a Precursor or Component in Natural Product Biosynthesis Pathways (e.g., Polyamine Metabolism)

Decarboxylated S-adenosylmethionine is the exclusive donor of aminopropyl groups for the synthesis of higher polyamines, such as spermidine (B129725) and spermine (B22157). psu.edunih.gov These polyamines are essential polycations involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, DNA stabilization, and the regulation of gene transcription and translation. nih.govabo.fi

The biosynthetic pathway begins with S-adenosylmethionine (SAM). In a key regulatory step, the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) removes the carboxyl group from the methionine moiety of SAM to produce dcSAM. nih.govnih.gov This reaction commits the molecule solely to the polyamine pathway. psu.edu

Following its formation, dcSAM serves as a substrate for aminopropyltransferases. nih.gov

Spermidine Synthase (SpdS): This enzyme catalyzes the transfer of an aminopropyl group from dcSAM to the diamine putrescine, resulting in the formation of spermidine. abo.firesearchgate.net

Spermine Synthase (SpmS): Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another dcSAM molecule to spermidine, yielding spermine. nih.govnih.gov

In both reactions, the molecule 5'-methylthioadenosine (MTA) is released as a byproduct. nih.govmdpi.com The cellular concentration of dcSAM is kept very low and is tightly regulated by the activity of AdoMetDC, which in turn responds to the cellular need for polyamines. psu.edu

Table 1: Key Molecules in Polyamine Biosynthesis
MoleculeRolePrecursor(s)Key Enzyme(s)
S-Adenosylmethionine (SAM)Initial PrecursorMethionine + ATPMethionine Adenosyltransferase
Decarboxylated S-Adenosylmethionine (dcSAM)Aminopropyl Group DonorS-AdenosylmethionineS-Adenosylmethionine Decarboxylase (AdoMetDC)
PutrescineAminopropyl Group AcceptorOrnithineOrnithine Decarboxylase
SpermidinePolyamine; Aminopropyl Group AcceptorPutrescine + dcSAMSpermidine Synthase (SpdS)
SperminePolyamineSpermidine + dcSAMSpermine Synthase (SpmS)
5'-Methylthioadenosine (MTA)ByproductdcSAMSpermidine/Spermine Synthase

Enzymatic Transformations Involving S-Adenosyl 3-(methylsulfanyl)propylamine

The metabolism of dcSAM is defined by the enzymatic reactions that synthesize and consume it. These enzymes are critical control points in the polyamine pathway.

S-Adenosylmethionine Decarboxylase (AdoMetDC, EC 4.1.1.50): This enzyme is responsible for the sole reaction that produces dcSAM. nih.gov It belongs to a small class of decarboxylases that utilize a covalently bound pyruvate (B1213749) prosthetic group for catalysis, rather than the more common pyridoxal-5'-phosphate. psu.edunih.gov This pyruvoyl group is generated through an unusual autocatalytic process of internal serinolysis, where a proenzyme cleaves itself to become active. psu.edunih.gov The activity of AdoMetDC is a major regulatory point and is often allosterically activated by putrescine, ensuring that the aminopropyl donor (dcSAM) is only produced when the acceptor (putrescine) is available. nih.gov

Aminopropyltransferases: This class of enzymes consumes dcSAM by transferring its aminopropyl moiety to an amine acceptor. nih.govnih.gov

Spermidine Synthase (SpdS, EC 2.5.1.16): This enzyme exhibits high specificity for its substrates, dcSAM and putrescine. mdpi.comnih.gov It catalyzes the nucleophilic attack by one of the primary amino groups of putrescine on the aminopropyl group of dcSAM. researchgate.net

Spermine Synthase (SpmS, EC 2.5.1.22): Structurally and mechanistically similar to SpdS, SpmS catalyzes the transfer of the aminopropyl group from dcSAM to spermidine to form spermine. nih.govwikipedia.org

Table 2: Key Enzymes in dcSAM Metabolism
EnzymeEC NumberSubstrate(s)Product(s)Key Feature
S-Adenosylmethionine Decarboxylase (AdoMetDC)4.1.1.50S-AdenosylmethioninedcSAM + CO₂Uses a pyruvoyl cofactor; key regulatory point. psu.edunih.gov
Spermidine Synthase (SpdS)2.5.1.16dcSAM + PutrescineSpermidine + MTATransfers the first aminopropyl group. mdpi.com
Spermine Synthase (SpmS)2.5.1.22dcSAM + SpermidineSpermine + MTATransfers the second aminopropyl group. wikipedia.org

Molecular Modeling of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular modeling, in conjunction with X-ray crystallography, has provided significant insights into how aminopropyltransferases like spermidine synthase and spermine synthase recognize and bind dcSAM. nih.govnih.gov Structural studies of these enzymes from various organisms, including humans, plants, and parasites, have revealed highly conserved active site architectures. abo.finih.gov

The three-dimensional structures show that the enzyme active site is a large cavity located between the N- and C-terminal domains. mdpi.comresearchgate.net This cavity is characterized by a highly negative electrostatic potential, which is complementary to the positively charged substrates, dcSAM and putrescine or spermidine. mdpi.com

Modeling and structural analysis have identified specific residues critical for substrate binding:

dcSAM Binding: Highly conserved acidic residues, such as aspartate, are crucial for anchoring the adenosyl and aminopropyl moieties of dcSAM within the active site through electrostatic interactions. abo.finih.gov

Substrate Specificity: The size and shape of the binding pocket for the amine acceptor (putrescine in SpdS, spermidine in SpmS) determines the specificity of the enzyme. The active site of spermine synthase is larger to accommodate the longer spermidine substrate. nih.govdrugbank.com

Gate-Keeping Loop: A flexible loop structure near the entrance of the active site, known as the "gate-keeping loop," has been identified. researchgate.netmdpi.com Molecular dynamics simulations and crystal structures suggest this loop changes its conformation upon substrate binding, effectively closing the active site to solvent and properly positioning the substrates for catalysis. researchgate.netmdpi.com

These modeling studies have been instrumental in proposing a general catalytic mechanism for aminopropyltransferases, involving a direct nucleophilic attack of the amine substrate on dcSAM. nih.govresearchgate.net

Table 3: Features of Aminopropyltransferase Active Sites from Molecular Modeling
Structural FeatureFunctionKey Residues/Characteristics
Substrate Binding CavityBinds both dcSAM and the amine acceptor.Located between N- and C-terminal domains; highly negative electrostatic surface. mdpi.com
dcSAM Binding SitePositions the aminopropyl donor for transfer.Interaction with conserved Aspartate residues. abo.fi
Amine Acceptor SiteDetermines enzyme specificity (SpdS vs. SpmS).Size and hydrophobicity of the pocket accommodate either putrescine or spermidine. nih.gov
Gate-Keeping LoopControls access to the active site and aids catalysis.A flexible loop that undergoes conformational change upon ligand binding. researchgate.netmdpi.com

Mimicry and Analog Design Based on Biological Structures

The essential role of polyamines in cell proliferation has made their biosynthetic pathway an attractive target for the development of therapeutic agents, particularly for cancer and parasitic diseases. nih.govresearchgate.net The design of molecules that mimic the natural substrates or the transition state of the enzymatic reactions is a key strategy for creating potent and specific inhibitors.

Multisubstrate Analogs: These are among the most powerful inhibitors. They are designed to resemble the transition state of the reaction by combining structural features of both substrates (dcSAM and the amine acceptor) into a single, stable molecule. A well-studied example is S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO), which potently inhibits spermidine synthase and has been crucial for structural studies of the active site. nih.govresearchgate.net

dcSAM Analogs: Molecules designed to mimic dcSAM can act as competitive inhibitors by binding to the active site but lacking the ability to donate an aminopropyl group. Decarboxylated S-adenosylhomocysteine (dcSAH), which lacks the reactive methyl group on the sulfur atom, has been identified as an inhibitor of spermidine synthase. nih.gov

Amine Acceptor Analogs: Analogs of putrescine have also been developed. For instance, trans-4-methylcyclohexylamine has been used as a putrescine mimic in crystallographic studies to probe the structure of the acceptor binding site. researchgate.net These compounds can help in designing more specific inhibitors by exploring the structural and chemical tolerances of the active site. researchgate.net

The development of these mimics and analogs not only provides potential therapeutic leads but also serves as an invaluable tool for studying the mechanism and structure of the enzymes involved in polyamine metabolism. nih.govnih.gov

Table 4: Examples of Analogs in Polyamine Pathway Research
Analog TypeExample(s)Target EnzymeDesign Rationale / Mechanism
Multisubstrate AnalogS-adenosyl-1,8-diamino-3-thiooctane (AdoDATO)Spermidine SynthaseMimics the transition state by combining features of dcSAM and putrescine. nih.govresearchgate.net
dcSAM AnalogDecarboxylated S-adenosylhomocysteine (dcSAH)Spermidine SynthaseCompetitive inhibitor; binds to the dcSAM site but is catalytically inert. nih.gov
Amine Acceptor Analogtrans-4-MethylcyclohexylamineSpermidine SynthaseMimics putrescine to probe the acceptor binding site for inhibitor design. researchgate.net

Industrial and Environmental Implications

Applications as Chemical Intermediates in Specialty Chemical Synthesis

Methyl[3-(methylsulfanyl)propyl]amine and its structural analogs serve as intermediates in the synthesis of a variety of specialty chemicals. The primary amine analog, 3-(Methylthio)propylamine (B146394), is recognized for its use as a flavoring agent, imparting sulfurous, ripe cheese, and vegetative notes to food products such as cheese, seafood, soups, and snack foods. thegoodscentscompany.com

Beyond flavor applications, the molecular backbone of these compounds is utilized in the broader chemical industry. Manufacturers supply these amines as building blocks for the pharmaceutical, agrochemical, and materials science sectors. thegoodscentscompany.com For instance, the (methylsulfanyl)propyl moiety is found within more complex molecules designed for pharmaceutical research. One patent describes cyclopropyl (B3062369) amine derivatives containing thioalkoxy groups for the potential treatment of diseases regulated by the H3 receptor, which are relevant to cognitive and cardiovascular functions. google.com The existence of complex derivatives such as [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine further indicates that this chemical structure is a useful scaffold in the synthesis of specialized molecules. bldpharm.com

Research on Sustainable Synthesis of Amines from Renewable Resources

The chemical industry is increasingly focused on developing sustainable manufacturing processes, which includes the synthesis of amines from renewable feedstocks rather than traditional petrochemical sources. This shift aims to reduce environmental impact and dependence on fossil fuels. General strategies for "green" amine synthesis involve the catalytic amination of biomass-derived platform molecules, such as alcohols, aldehydes, and carboxylic acids.

While extensive research exists for the sustainable synthesis of various amines, specific studies detailing the production of this compound from renewable resources are not prominent in current literature. However, the principles of green chemistry are broadly applicable. Future research could explore pathways utilizing sulfur-containing amino acids, like methionine, which is structurally related, as a potential bio-based precursor. The development of efficient biocatalytic or chemocatalytic routes from such renewable sources represents a key area for advancing the sustainable production of specialty sulfur-containing amines.

Environmental Fate and Transformation of Amines in Aquatic and Atmospheric Systems

The environmental impact of amines is largely determined by their fate and transformation in the environment. When released, these compounds are subject to various physical, chemical, and biological processes that dictate their persistence, distribution, and potential to form secondary products.

Amines released into the atmosphere undergo photo-oxidation, primarily initiated by reaction with hydroxyl (•OH) radicals, and to a lesser extent, with ozone (O₃) and nitrate (B79036) (NO₃•) radicals. ieaghg.org These reactions can lead to the formation of a variety of secondary products, including aldehydes, amides, and imines. ieaghg.org

Of particular concern is the potential for amines to react with nitrogen oxides (NOx) in the atmosphere to form nitrosamines and nitramines, some of which are potent carcinogens. ieaghg.org Furthermore, the basic nature of amines allows them to react with atmospheric acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This acid-base chemistry is a significant pathway for the formation of aminium salts, which are a component of secondary organic aerosols (SOA). nih.gov The presence of sulfur dioxide (SO₂) can accelerate this particle formation. nih.govbre.com For this compound, the sulfide (B99878) group introduces an additional reaction site susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones, although specific degradation pathways for this compound have not been extensively studied.

In aquatic and terrestrial environments, the fate of amines is governed by processes such as biodegradation, hydrolysis, adsorption to soil and sediment, and photodegradation. The persistence of these compounds can vary significantly based on their chemical structure and environmental conditions. researchgate.net

Biodegradation by microorganisms is a primary degradation pathway. However, some amines, particularly certain tertiary amines, exhibit low biodegradability, which can lead to their accumulation in aquatic systems. researchgate.net The degradation process is influenced by factors including soil or water pH, temperature, oxygen availability, and the composition of the microbial community. wikipedia.org In soil, the mobility and bioavailability of amines are controlled by their adsorption to soil particles, a process influenced by soil organic carbon content, clay mineralogy, and pH. mdpi.com

For aliphatic amines in water treatment contexts, ozonation has been shown to be an effective degradation method, leading to the formation of N-oxides from tertiary amines and nitroalkanes from primary and secondary amines. researchgate.netrsc.org

General Environmental Fate Processes for Aliphatic Amines
Environmental CompartmentPrimary Degradation ProcessKey Reactants/FactorsPotential Products
AtmospherePhoto-oxidation•OH, O₃, NO₃•, NOxAldehydes, Amides, Nitrosamines, Aminium Salt Aerosols
WaterBiodegradationMicroorganisms, O₂Ammonia (B1221849), CO₂, Water
WaterChemical Oxidation (e.g., Ozonation)O₃N-oxides, Nitroalkanes
SoilBiodegradationMicroorganisms, Soil Properties (pH, organic matter)Ammonia, CO₂, Water
Soil/SedimentAdsorption/SorptionClay Minerals, Organic Carbon(Immobilization of the compound)

Amines are a source of organic nitrogen. When compounds like this compound are degraded in the environment, the nitrogen they contain is mineralized, typically being converted into ammonia (NH₃) or ammonium (B1175870) (NH₄⁺). This process, known as ammonification, is a crucial step in the global nitrogen cycle.

Once released, this inorganic nitrogen enters the soil and aquatic nitrogen pools. It can be taken up by plants and other organisms as a nutrient (assimilation) or undergo further microbial transformation. Nitrifying bacteria can oxidize the ammonium to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻) in a process called nitrification. Nitrate is also a major nutrient for plants but is highly mobile in soil and can be leached into groundwater. Under anaerobic conditions, nitrate can be converted back into nitrogen gas (N₂) by denitrifying bacteria and returned to the atmosphere, completing the cycle. The degradation of amines thus directly contributes to the nutrient dynamics and biogeochemical cycling of nitrogen in ecosystems.

Analytical Monitoring of Amines in Environmental Matrices

Accurate monitoring of amines in environmental samples such as air, water, and soil is essential for assessing exposure and environmental impact. Due to their reactivity and varying concentrations, a range of analytical techniques has been developed for their detection and quantification.

For sulfur-containing amines and related compounds in biological samples, High-Performance Liquid Chromatography (HPLC) is often used. nih.gov This method typically involves a pre-column derivatization step, for instance with dabsyl chloride, to create a chromophoric derivative that can be detected spectrophotometrically. nih.gov

For volatile sulfur compounds in air, Gas Chromatography (GC) is the preferred method. It is often coupled with a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescent Detector (SCD), to achieve high sensitivity and selectivity for sulfur-containing molecules. researchgate.netesaa.org Solid-Phase Microextraction (SPME) can be used as a simple and rapid sample preparation technique for concentrating volatile analytes from air samples before GC analysis. researchgate.net

Summary of Analytical Methods for Amines and Sulfur Compounds
TechniquePrincipleDetectorTypical Application
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between stationary and mobile phases, often with chemical derivatization.UV-Vis/SpectrophotometricSulfur-containing amines and amino acids in biological liquids. nih.gov
Gas Chromatography (GC)Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescent Detector (SCD)Volatile sulfur compounds in air, water, and soil gas. researchgate.netesaa.org
Ion Chromatography (IC)Separation of ionic species based on their affinity for an ion-exchange resin.Conductivity DetectorLow molecular weight amines in ambient air and water samples.

Q & A

Basic: What are the recommended synthetic routes for Methyl[3-(methylsulfanyl)propyl]amine, and how can purity be optimized?

Methodological Answer:
A common approach involves reductive amination of methylamine with 3-(methylsulfanyl)propanal (or its precursor) using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6. The reaction is monitored via TLC, and the product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane . For higher yields, alternative methods like alkylation of methylamine with 3-(methylsulfanyl)propyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K2CO3) in acetonitrile under reflux can be employed . Purity optimization requires post-synthesis derivatization (e.g., trifluoroacetic anhydride) followed by GC-MS or HPLC-UV analysis to confirm the absence of unreacted amines or halide residues.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methyl group adjacent to the amine (δ ~2.2 ppm, singlet) and the methylsulfanyl moiety (δ ~2.1 ppm, triplet for SCH3). The propyl chain protons appear as multiplets between δ 1.5–1.8 ppm .
  • HRESIMS : Exact mass analysis (calculated for C5H13NS: [M+H]+ = 120.0845) confirms molecular formula and distinguishes from structural analogs .
  • IR Spectroscopy : Stretching vibrations for N-H (~3350 cm⁻¹) and C-S (~680 cm⁻¹) provide additional confirmation.

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation or dermal contact. Use chemical splash goggles for eye protection .
  • First Aid : In case of skin contact, rinse immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention .
  • Waste Disposal : Neutralize residual amine with dilute HCl (1 M) before disposing in halogenated waste containers to prevent environmental release .

Advanced: How can reaction conditions be optimized to mitigate byproducts during alkylation-based synthesis?

Methodological Answer:
Byproduct formation (e.g., dialkylated amines) is minimized by:

  • Controlled stoichiometry : Use a 1:1 molar ratio of methylamine to 3-(methylsulfanyl)propyl halide to favor monoalkylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may increase side reactions; acetonitrile balances reactivity and selectivity .
  • Catalytic additives : KI or tetrabutylammonium iodide (TBAI) accelerates halide displacement, reducing reaction time and thermal degradation .
    Monitor progress via in situ FTIR for real-time tracking of amine and halide consumption.

Advanced: How does the methylsulfanyl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
The thioether (-S-CH3) group confers moderate stability:

  • Acidic Conditions (pH < 3) : Protonation of the amine occurs, but the thioether remains intact. Stability tests (24 hrs at 25°C) show <5% degradation via LC-MS.
  • Oxidative Stress : The thioether is susceptible to oxidation (e.g., H2O2) forming sulfoxide/sulfone derivatives. Use antioxidants (e.g., BHT) during storage .
  • Thermal Stability : Decomposition initiates at ~150°C (TGA data), making vacuum distillation below this temperature critical for purification.

Advanced: What strategies are recommended for studying receptor-binding interactions of this compound in biological systems?

Methodological Answer:

  • Radioligand Displacement Assays : Use tritiated analogs (e.g., [³H]-labeled compound) to measure affinity for amine receptors (e.g., trace amine-associated receptors, TAARs) .
  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with receptor binding pockets (e.g., hydrophobic interactions with SCH3 and amine groups) using software like GROMACS .
  • In Vitro Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with TAAR1 to assess agonism/antagonism .

Advanced: How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Methodological Answer:

  • Variable Temperature (VT) NMR : Perform at 25°C and 60°C to assess conformational flexibility (e.g., restricted rotation around the C-S bond) .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton coupling and assign carbon signals to distinguish between structural isomers or rotational isomers .
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

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